![molecular formula C32H33NO3 B157461 (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one CAS No. 128822-05-9](/img/structure/B157461.png)
(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism Of Action
The mechanism of action of (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical And Physiological Effects
Studies have shown that (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one exhibits anti-inflammatory and anti-tumor activities in vitro and in vivo. It has also been found to have insecticidal properties, making it a potential candidate for use in pest control.
Advantages And Limitations For Lab Experiments
One advantage of using (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one in lab experiments is its potential for use in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use.
Future Directions
Future research on (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one could focus on elucidating its mechanism of action, optimizing its use as a chiral building block for the synthesis of other compounds, and exploring its potential applications in pest control. Additionally, further studies could investigate its potential for use in the development of new drugs for the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of (5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one involves the reaction of 5-(trityloxymethyl)pyrrolidin-2-one with (1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl chloride in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields of research. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. In agriculture, it has been found to have insecticidal properties, which could be useful in pest control. In industry, it has been used as a chiral building block for the synthesis of other compounds.
properties
CAS RN |
128822-05-9 |
|---|---|
Product Name |
(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one |
Molecular Formula |
C32H33NO3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(5S)-1-[(1R,6R)-6-methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C32H33NO3/c1-24-13-11-12-20-29(24)31(35)33-28(21-22-30(33)34)23-36-32(25-14-5-2-6-15-25,26-16-7-3-8-17-26)27-18-9-4-10-19-27/h2-12,14-19,24,28-29H,13,20-23H2,1H3/t24-,28+,29-/m1/s1 |
InChI Key |
LUEBYMKGPWJHRS-OFQAEJFBSA-N |
Isomeric SMILES |
C[C@@H]1CC=CC[C@H]1C(=O)N2[C@@H](CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
CC1CC=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1CC=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
Ethanone, 1-(6-methyl-3-cyclohexen-1-yl)-, (1R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
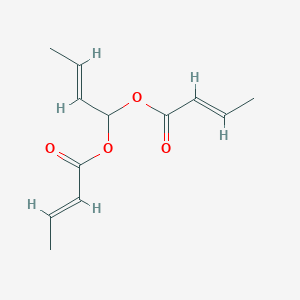
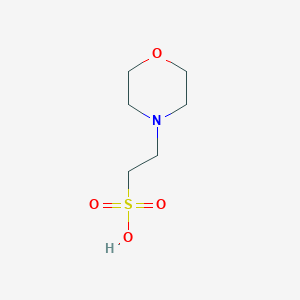
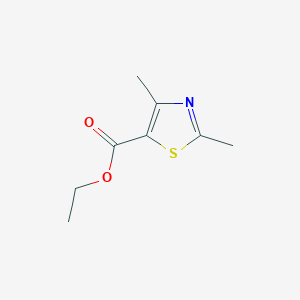
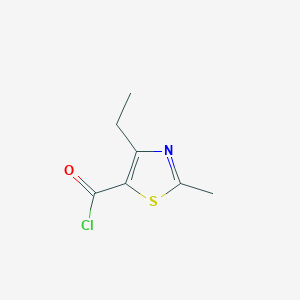
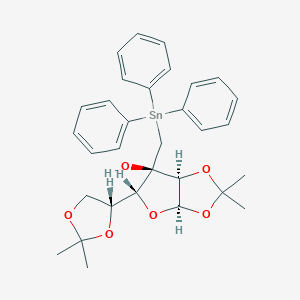
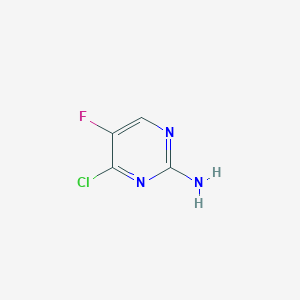
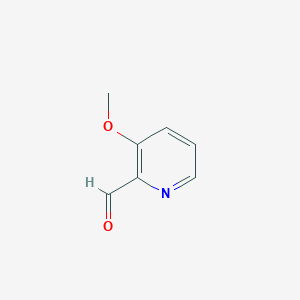
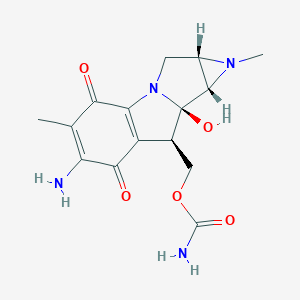
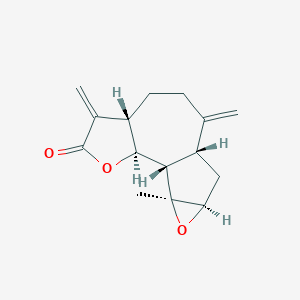
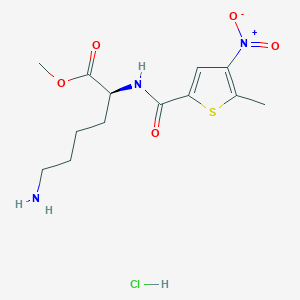
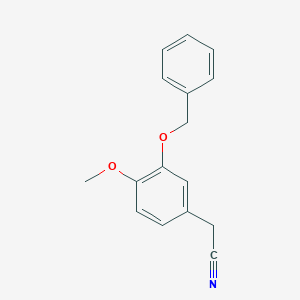
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)